“9H-Xanthene-4-acetic acid, 9-oxo-” is a chemical compound with the molecular formula C15H10O4 . It has been studied as a potential antitumor agent .
The synthesis of “9H-Xanthene-4-acetic acid, 9-oxo-” and its analogues has been explored in the context of developing potential antitumor agents .
The molecular structure of “9H-Xanthene-4-acetic acid, 9-oxo-” consists of a xanthene core with an acetic acid side chain . The molecular weight is 254.24 g/mol .
“9H-Xanthene-4-acetic acid, 9-oxo-” has a molecular weight of 254.24 g/mol. It has one hydrogen bond donor and four hydrogen bond acceptors. Its XLogP3-AA value is 2.4, suggesting moderate lipophilicity .
9H-Xanthene-4-acetic acid, 9-oxo- is a member of the xanthene family, which is characterized by a tricyclic structure featuring a central xanthene core with various substituents. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry, particularly as a scaffold for developing bioactive molecules.
The compound can be synthesized through various organic reactions involving xanthene derivatives. Reports indicate that it can be obtained from starting materials such as 4-bromoisophthalic acid through multi-step synthetic routes involving Fischer esterification and intramolecular acylation processes .
The synthesis of 9H-xanthene-4-acetic acid, 9-oxo- typically involves several key steps:
For example, one synthetic route begins with the preparation of dimethyl 4-bromoisophthalate, which undergoes hydrolysis followed by intramolecular acylation to yield the desired xanthone derivative. The use of microwave irradiation has been noted to enhance yields and reduce reaction times in some cases .
The molecular structure of 9H-xanthene-4-acetic acid, 9-oxo- features a xanthene core with an acetic acid side chain and a keto group at position 9. This arrangement contributes to its chemical reactivity and biological activity.
9H-xanthene-4-acetic acid, 9-oxo- can participate in various chemical reactions typical for xanthone derivatives:
For instance, reactions involving bromination or functionalization using various reagents have been reported, allowing for the synthesis of complex derivatives with enhanced biological activities .
The mechanism of action for compounds like 9H-xanthene-4-acetic acid, 9-oxo- often involves interactions at the cellular level that lead to biological responses such as apoptosis in cancer cells or inhibition of specific enzymes.
Studies have shown that xanthone derivatives exhibit antitumor activity through mechanisms such as inducing cell cycle arrest or promoting oxidative stress in target cells .
9H-xanthene-4-acetic acid, 9-oxo- is primarily studied for its potential applications in medicinal chemistry. Its derivatives have been evaluated for:
Carboxyxanthones represent a specialized subclass of xanthones characterized by carboxylic acid functionalization, conferring distinct physicochemical and pharmacological properties. These derivatives are structurally defined by the dibenzo-γ-pyrone tricyclic core (9H-xanthen-9-one) with one or more carboxyl groups attached to the aromatic rings. The carboxylic acid moiety is typically positioned at C-2, C-3, or C-4 of the xanthone scaffold, with C-4 substitution (as in 9H-Xanthene-4-acetic acid, 9-oxo-) demonstrating optimal bioactivity in anticancer applications [4] [6].
Natural carboxyxanthones exhibit diverse substitution patterns:
Table 1: Representative Natural Carboxyxanthones and Their Sources
Compound Name | Substitution Pattern | Natural Source |
---|---|---|
Monodictyxanthone | 1,3,6-Trihydroxy-8-carboxy | Monodictys putredinis (fungus) |
Yicathin C | 1,3,8-Trihydroxy-6-carboxy | Gymnogongrus flabelliformis (algae) |
Globosuxanthone D | 1,3,5-Trihydroxy-2-carboxy | Chaetomium globosum (fungus) |
2,8-Dihydroxy-9-oxo-9H-xanthene-6-carboxylic acid | 2,8-Dihydroxy-6-carboxy | Arthrinium arundinis (fungus) |
The core scaffold demonstrates remarkable planarity and conjugation, enabling π-π stacking interactions with biological targets. Carboxylic acid functionalization significantly influences electronic distribution, reducing logP values (e.g., 2.88 for 5-methyl-9-oxo-9H-xanthene-4-acetic acid) and enhancing water solubility compared to non-carboxylated xanthones [1] [4]. This balance of lipophilicity and hydrophilicity facilitates membrane penetration while maintaining compatibility with physiological environments – a critical factor for drug bioavailability.
The discovery of 9H-Xanthene-4-acetic acid, 9-oxo- (molecular formula: C₁₆H₁₂O₄, MW: 268.26 g/mol) emerged from systematic optimization of flavone acetic acid (FAA) derivatives, known for tumor vascular disrupting activity but limited by poor pharmacokinetics. Early structure-activity relationship (SAR) studies revealed that replacing the chromone core of FAA with a xanthone system enhanced potency and metabolic stability [1] [7]. Introduction of the acetic acid chain at C-4 positioned it optimally for interaction with biological targets, while the 9-oxo group maintained essential electronic properties for activity [1].
Key developmental milestones include:
Table 2: Structural Evolution and Potency of XAA Derivatives
Compound | Substituents | Relative Potency vs FAA | Optimal Dose (mg/kg) |
---|---|---|---|
XAA (Parent) | H at C-5, C-6 | 1× | 100 |
5-Methyl-XAA | CH₃ at C-5 | 8× | 25 |
DMXAA (Vadimezan) | CH₃ at C-5, CH₃ at C-6 | 15× | 10-15 |
Mechanistic studies established that 5-methyl-XAA activates innate immune responses, inducing rapid production of tumor necrosis factor-alpha (TNF-α) and nitric oxide (NO) in human monocytes – effects potentiated by co-administration with lipopolysaccharide (LPS) [7]. This immunomodulatory action complements its direct vascular disrupting effects, causing selective collapse of tumor vasculature through endothelial cytoskeleton disruption and blood flow inhibition [1] [4]. Despite DMXAA's clinical advancement, 5-methyl-XAA remains a critical pharmacophore for designing novel VDAs due to its balanced efficacy and synthetic accessibility.
Tricyclic systems like the xanthone core provide exceptional versatility in drug design, combining rigid planar geometry with modifiable electronic properties. The 9H-xanthen-9-one scaffold exhibits distinct advantages over related tricyclic systems:
Table 3: Comparison of Bioactive Tricyclic Scaffolds in Drug Design
Scaffold | Ring Fusion | Advantages | Limitations |
---|---|---|---|
9H-Xanthen-9-one | Linear ABC fusion | Enhanced planarity for DNA intercalation; Balanced logP (2.5-3.5); Multiple substitution vectors | Moderate aqueous solubility |
Acridone | Linear N-heterocycle | Improved DNA binding; Strong fluorescence | Increased cytotoxicity risk |
Anthracene | Linear all-carbon | High photostability | Extreme hydrophobicity (logP >4) |
Tricyclic pyrone | Angular fusion | Blood-brain barrier penetration | Reduced metabolic stability |
The xanthone core demonstrates superior drug-like properties compared to related systems: Its oxygenated heteroatoms (versus nitrogen in acridines) reduce basicity, minimizing off-target interactions with nucleic acids. Additionally, the central pyran ring enhances metabolic stability versus furan-containing analogs [6] [8]. These properties are exemplified by 5-methyl-XAA's favorable pharmacokinetic profile: molecular weight (268.26 g/mol), hydrogen bond acceptors (4), and rotatable bonds (2) comply with Lipinski's criteria, while the carboxylic acid enables salt formation for improved formulation [1] [4].
The scaffold's adaptability is demonstrated in diverse pharmacological applications beyond oncology:
These applications validate the tricyclic xanthone architecture as a privileged scaffold in rational drug design, particularly when optimized with carboxyl functionality at strategic positions.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7